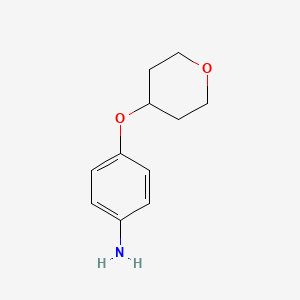

4-(四氢吡喃-4-氧基)苯胺

描述

Synthesis Analysis

The synthesis of tetrahydropyran derivatives has been explored through various methods. One approach involves using 2-alkoxy-3,4-dihydropyran as a modular precursor, which reacts with aniline and a nucleophile, leading to the formation of 1,2,3,4-tetrahydropyridines. In this process, the heteroatom of the dihydropyran ring is replaced by the nitrogen of aniline, while the nucleophile attaches to the adjacent position, allowing for the creation of druglike polyheterocycles . Another efficient synthesis method for tetrahydroquinoline derivatives employs a molecular iodine-catalyzed domino reaction of anilines with cyclic enol ethers, which may proceed through an aza-Diels–Alder process . Additionally, a new synthetic route has been developed for aniline tetramers using SNAr coupling of 4-fluoronitrobenzene to arylamines, followed by the reduction of nitro groups, leading to the formation of various isomers .

Molecular Structure Analysis

The molecular structure of aniline derivatives has been characterized using various spectroscopic techniques. For instance, aniline tetramers have been studied through NMR, UV-Vis-NIR, IR, and mass spectroscopies, revealing the existence of syn and anti isomers when oxidized to the emeraldine state . Moreover, the reaction of glutaraldehyde with anilines has been shown to produce meso-2,6-disubstituted tetrahydropyrans, which were characterized spectroscopically and by X-ray crystal structure analysis, providing insights into the mechanism of formation and the influence of nucleophilicity on the reaction outcome .

Chemical Reactions Analysis

The chemical behavior of aniline derivatives in reactions is influenced by the nature of the substituents and the reaction conditions. For example, depending on the tertiary aniline substrates, the synthesis of tetrahydrobenz[b]azepin-4-ones can require gold catalysts or no catalyst at all, with the aniline nitrogen playing a crucial role in the reaction mechanism . The reactivity of anilines with glutaraldehyde also demonstrates the impact of nucleophilicity on the formation of different products, such as tetrahydropyrans or dihydropyridines .

Physical and Chemical Properties Analysis

The physical and chemical properties of aniline derivatives are closely related to their molecular structure and the synthetic methods used. The synthesis of 4-[N-methyl-N-(tetrahydropyran-4-yl)aminomethyl]aniline dihydrochloride, a key intermediate for the CCR5 antagonist TAK-779, showcases an efficient synthesis with a high isolated yield, emphasizing the importance of using commercially available reagents and scalable methods . The spectroscopic properties of aniline tetramers, such as their UV-Vis-NIR and IR spectra, provide valuable information about their electronic structure and potential applications .

科学研究应用

工艺开发与合成

- 已经开发出一种新的合成方法,用于与 4-(四氢吡喃-4-氧基)苯胺相关的关键中间体,这对于 CCR5 拮抗剂 TAK-779 至关重要,它提供了一种使用市售试剂的可扩展方法 (Hashimoto 等人,2002)。

- 重点介绍了通过模块化组装反应创新合成四氢吡啶衍生物,展示了二氢吡喃作为底物和模板的多功能性 (Sun 等人,2014)。

材料科学与聚合物研究

- 基于 4-(四氢吡喃-4-氧基)苯胺衍生物的新型聚合物的电化学合成证明了其在染料敏化太阳能电池中的应用,显示出比传统铂对电极更高的能量转换效率 (Shahhosseini 等人,2016)。

- 一项关于高发光四齿双环金属化铂配合物的研究,结合了苯胺衍生物用于电致发光应用,强调了该材料在 OLED 器件中的有希望的特性 (Vezzu 等人,2010)。

生物学和药理学应用

- 吡唑-4-基和 2H-色烯基取代苯胺的抗菌活性证明了苯胺衍生物在医学应用中的潜力,其中一些显示出显着的抗菌和抗真菌活性 (Banoji 等人,2022)。

- 对功能性衍生物的亲电分子内环化的研究突出了 4-(四氢吡喃-4-氧基)苯胺衍生物在创建结构复杂且生物学相关的分子中的合成效用 (Vas’kevich 等人,2013)。

安全和危害

作用机制

Target of Action

This compound is primarily used for research purposes .

Pharmacokinetics

It is known that the compound has high gi absorption and is a p-gp substrate . Its lipophilicity (Log Po/w) is 2.05 (iLOGP), 1.62 (XLOGP3), 1.83 (WLOGP), 1.12 (MLOGP), and 1.83 (SILICOS-IT), with a consensus Log Po/w of 1.69 . These properties may impact the compound’s bioavailability.

属性

IUPAC Name |

4-(oxan-4-yloxy)aniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15NO2/c12-9-1-3-10(4-2-9)14-11-5-7-13-8-6-11/h1-4,11H,5-8,12H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CCIFXNITZHWCRR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCC1OC2=CC=C(C=C2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80640241 | |

| Record name | 4-[(Oxan-4-yl)oxy]aniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80640241 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

193.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-(Tetrahydropyran-4-yloxy)aniline | |

CAS RN |

917483-71-7 | |

| Record name | 4-[(Oxan-4-yl)oxy]aniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80640241 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-(oxan-4-yloxy)aniline | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![8-((3-Bromophenyl)sulfonyl)-1,4-dioxa-8-azaspiro[4.5]decane](/img/structure/B1345224.png)

![4-([1,1'-Biphenyl]-4-yloxy)-3-chloroaniline hydrochloride](/img/structure/B1345230.png)